
Mercury bromide iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury bromide iodide is a chemical compound that contains mercury, bromine, and iodine It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercury bromide iodide can be synthesized through the reaction of mercury(II) bromide and mercury(II) iodide. The reaction typically involves mixing aqueous solutions of these two compounds under controlled conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure the purity and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mercury bromide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: this compound can participate in substitution reactions where bromine or iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as nitric acid can oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can reduce the compound to elemental mercury.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under controlled conditions.
Major Products Formed
The major products formed from these reactions include various mercury halides, elemental mercury, and other mercury-containing compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Mercury bromide iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving mercury compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: this compound is used in the development of sensors and other industrial applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of mercury bromide iodide involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with proteins and enzymes, affecting their function. The compound’s effects are mediated through its ability to form complexes with biological molecules, leading to changes in their activity and stability.
Comparación Con Compuestos Similares
Mercury bromide iodide can be compared with other similar compounds such as:
Mercury(II) bromide: Similar in composition but lacks the iodine component.
Mercury(II) iodide: Contains iodine but not bromine.
Mercury(II) chloride: Another mercury halide with different properties and applications.
Uniqueness
This compound is unique due to its combination of bromine and iodine, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other mercury halides may not be suitable.
Conclusion
This compound is a compound with diverse applications and interesting chemical properties. Its synthesis, reactions, and potential uses make it a valuable subject of study in various scientific fields. Understanding its behavior and interactions can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
13444-76-3 |
|---|---|
Fórmula molecular |
BrHgI |
Peso molecular |
407.40 g/mol |
Nombre IUPAC |
bromo(iodo)mercury |
InChI |
InChI=1S/BrH.Hg.HI/h1H;;1H/q;+2;/p-2 |
Clave InChI |
WWWSJCXNNVUYBN-UHFFFAOYSA-L |
SMILES canónico |
Br[Hg]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


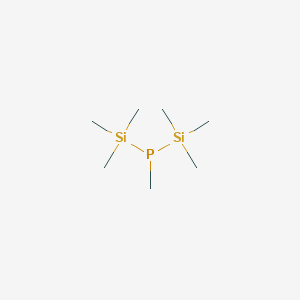


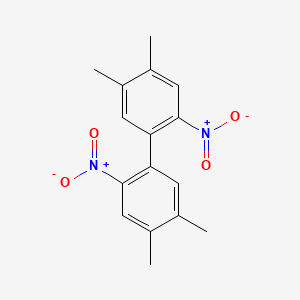
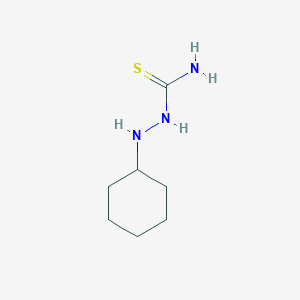

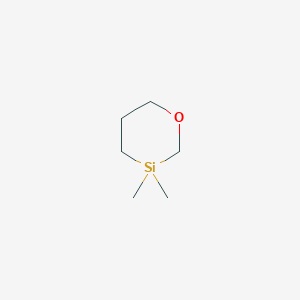


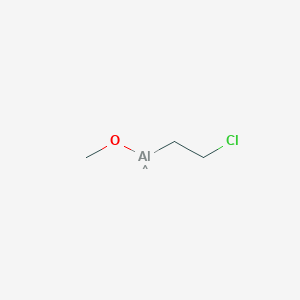
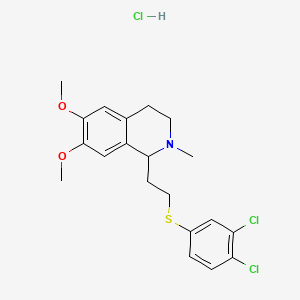
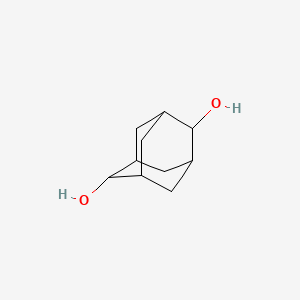
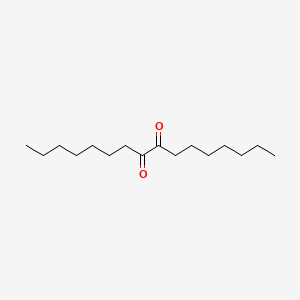
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
